4-[(4-chlorophenyl)thio]-2-phenylThiazole
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Overview
Description
4-[(4-chlorophenyl)thio]-2-phenylThiazole is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties . The presence of the thiazole ring, along with the chlorophenyl and phenyl groups, contributes to the compound’s unique chemical and biological characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-chlorophenyl)thio]-2-phenylThiazole typically involves the reaction of 4-chlorothiophenol with 2-bromoacetophenone in the presence of a base such as cesium carbonate. The reaction is carried out in a solvent like dimethyl sulfoxide (DMSO) under nitrogen atmosphere and irradiated with visible light . The product is then purified using column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-[(4-chlorophenyl)thio]-2-phenylThiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides using oxidizing agents like iron(III)-tetra phenyl prophyrin.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Oxidation: Iron(III)-tetra phenyl prophyrin as a catalyst.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products
Oxidation: Disulfides.
Substitution: Substituted thiazole derivatives with potential biological activities.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: Investigated for its antimicrobial, antifungal, and anti-inflammatory properties.
Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators.
Mechanism of Action
The mechanism of action of 4-[(4-chlorophenyl)thio]-2-phenylThiazole involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and proteins, leading to inhibition of their activity. The compound’s antimicrobial properties are attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
Abafungin: An antifungal drug with a thiazole moiety.
Uniqueness
4-[(4-chlorophenyl)thio]-2-phenylThiazole is unique due to the presence of both chlorophenyl and phenyl groups, which enhance its biological activity and chemical stability. The combination of these groups with the thiazole ring results in a compound with diverse applications and potential for further development in medicinal chemistry .
Properties
Molecular Formula |
C15H10ClNS2 |
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Molecular Weight |
303.8 g/mol |
IUPAC Name |
4-(4-chlorophenyl)sulfanyl-2-phenyl-1,3-thiazole |
InChI |
InChI=1S/C15H10ClNS2/c16-12-6-8-13(9-7-12)19-14-10-18-15(17-14)11-4-2-1-3-5-11/h1-10H |
InChI Key |
JHURTKIQSUBVFY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CS2)SC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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